molecular formula C9H11NO3S B8315617 1-Methoxy-2-methylsulfanylmethyl-4-nitro-benzene

1-Methoxy-2-methylsulfanylmethyl-4-nitro-benzene

Cat. No. B8315617
M. Wt: 213.26 g/mol
InChI Key: AQDOAANXLPLOIH-UHFFFAOYSA-N
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Patent
US06699879B1

Procedure details

Sodium dithionite (3.264 g) was added to a solution of 1-methoxy-2-methylsulfanylmethyl-4-nitro-benzene (0.8 g), and sodium hydrogen carbonate (1.57 g) in methanol:water (1:1, 200 ml) and stirred at room temperature for 16 h. Solvent was removed at reduced pressure, the residue partitioned between water and ethyl acetate, the organic phase separated, washed with brine dried (Na2SO4) and solvent removed at reduced pressure to give the title compound (0.23 g) as a brown oil. m/z (API+): 184 (MH+).
Quantity
3.264 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][C:12]=1[CH2:20][S:21][CH3:22].C(=O)([O-])O.[Na+]>CO.O>[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][C:12]=1[CH2:20][S:21][CH3:22] |f:0.1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
3.264 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
0.8 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC
Name
Quantity
1.57 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed at reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed at reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C(C=C(C=C1)N)CSC
Measurements
Type Value Analysis
AMOUNT: MASS 0.23 g
YIELD: CALCULATEDPERCENTYIELD 33.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.